REACTION_SMILES
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[CH2:14]([O:15][C:16](=[O:17])[CH3:18])[CH3:19].[CH3:10][N:11]=[C:12]=[O:13].[NH2:1][c:2]1[cH:3][c:4]([Cl:9])[c:5]([OH:8])[cH:6][cH:7]1>>[NH:1]([c:2]1[cH:3][c:4]([Cl:9])[c:5]([OH:8])[cH:6][cH:7]1)[C:12]([NH:11][CH3:10])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(O)c(Cl)c1
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Name
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Type
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product
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Smiles
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CNC(=O)Nc1ccc(O)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |